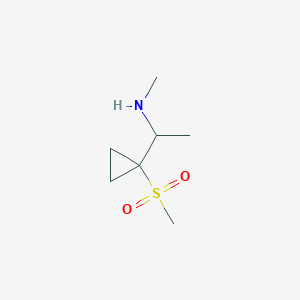

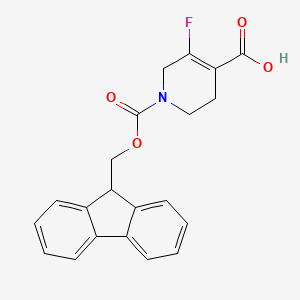

N-Methyl-1-(1-methylsulfonylcyclopropyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

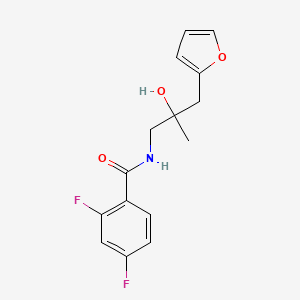

Typically, a compound’s description includes its IUPAC name, common names, and structural formula. The structure can be represented in various forms such as skeletal, structural, or molecular formula .

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, polarity, reactivity, stability, etc .Scientific Research Applications

Sulfonium Compounds and SAM

S-Adenosylmethionine (SAM) is a crucial biological sulfonium compound that serves as the major methyl donor in various reactions catalyzed by methyltransferases. It's involved in the synthesis of cyclopropyl fatty acids, amino groups for biotin precursors, ribosyl groups for tRNA modification, and aminopropyl groups for ethylene and polyamines synthesis. SAM's chemistry, characterized by electrophilic carbon centers adjacent to a positively charged sulfur atom, plays a pivotal role in these reactions, indicating the broad utility of sulfonium compounds in biological systems (Fontecave, Atta, & Mulliez, 2004).

Cytochrome P450 Enzymes and NBOMe Compounds

Research on the metabolism of NBOMe compounds, potent serotonin 5-HT2A receptor agonists, highlights the importance of cytochrome P450 enzymes. These enzymes are vital in the metabolism of various substances, including potentially toxic compounds, through processes such as hydroxylation and N-dealkylation. Understanding these pathways is essential for assessing the pharmacokinetics and potential interactions of new chemical entities (Nielsen et al., 2017).

Ethylene Perception and 1-Methylcyclopropene (1-MCP)

1-Methylcyclopropene is a significant compound used to inhibit ethylene perception, thus extending the shelf life of fruits and vegetables. This application demonstrates the chemical's role in manipulating plant hormones to delay ripening and senescence, showcasing the agricultural implications of such compounds in enhancing food preservation and quality (Watkins, 2006).

Copper-Catalyzed Reactions

Copper-catalyzed C–S coupling reactions are crucial in organic synthesis, allowing for the creation of thioethers, thioacetates, and sulfones with high enantioselectivity. This demonstrates the application of copper catalysis in producing stereochemically complex molecules, vital for pharmaceutical synthesis and material science (Jiang et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-methyl-1-(1-methylsulfonylcyclopropyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-6(8-2)7(4-5-7)11(3,9)10/h6,8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOUDVBYUUGQGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)S(=O)(=O)C)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B2563026.png)

![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine](/img/structure/B2563027.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2563032.png)

![6-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2563036.png)

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2563039.png)

![1-[Bromo(phenyl)methyl]-3-iodobenzene](/img/structure/B2563047.png)